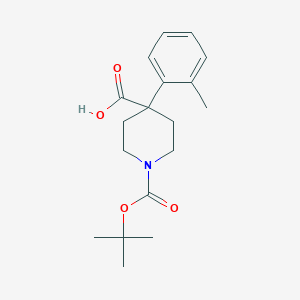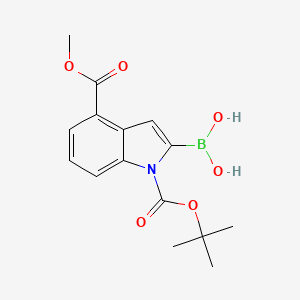![molecular formula C21H21F3N4O3 B12632407 (7-methoxy-1H-indol-3-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetic acid](/img/structure/B12632407.png)
(7-methoxy-1H-indol-3-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-methoxy-1H-indol-3-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetic acid is a complex organic compound that features a unique combination of functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-methoxy-1H-indol-3-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetic acid typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the indole ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Methoxylation: Introduction of the methoxy group at the 7th position of the indole ring can be done using methyl iodide in the presence of a base.
Pyridine ring formation: The pyridine ring with a trifluoromethyl group can be synthesized via a nucleophilic aromatic substitution reaction.
Piperazine ring formation: This involves the reaction of ethylenediamine with a dihaloalkane.
Coupling reactions: The final step involves coupling the indole, pyridine, and piperazine rings with acetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine ring.
Substitution: The trifluoromethyl group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, it can be used to study the interactions of indole derivatives with various biological targets, including enzymes and receptors.
Medicine
Industry
In the industrial sector, it can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of (7-methoxy-1H-indol-3-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The indole ring can interact with aromatic amino acids in the binding sites, while the piperazine ring can form hydrogen bonds with polar residues. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
(7-methoxy-1H-indol-3-yl){4-[5-(trifluoromethyl)phenyl]piperazin-1-yl}acetic acid: Similar structure but with a phenyl ring instead of a pyridine ring.
(7-methoxy-1H-indol-3-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperidin-1-yl}acetic acid: Similar structure but with a piperidine ring instead of a piperazine ring.
Uniqueness
The presence of the trifluoromethyl group on the pyridine ring and the combination of indole and piperazine rings make (7-methoxy-1H-indol-3-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetic acid unique. This combination of functional groups can result in unique biological activities and physicochemical properties, making it a valuable compound for research and development.
特性
分子式 |
C21H21F3N4O3 |
|---|---|
分子量 |
434.4 g/mol |
IUPAC名 |
2-(7-methoxy-1H-indol-3-yl)-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetic acid |
InChI |
InChI=1S/C21H21F3N4O3/c1-31-16-4-2-3-14-15(12-26-18(14)16)19(20(29)30)28-9-7-27(8-10-28)17-6-5-13(11-25-17)21(22,23)24/h2-6,11-12,19,26H,7-10H2,1H3,(H,29,30) |
InChIキー |
TZCMVLHUXVKZHM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1NC=C2C(C(=O)O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


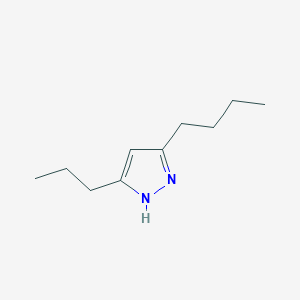
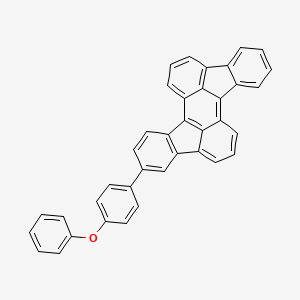
![N-Hydroxy-N~3~-[(pyridin-3-yl)methyl]-beta-alaninamide](/img/structure/B12632338.png)
![tert-butyl N-[3-(hydroxyimino)cyclobutyl]carbamate](/img/structure/B12632348.png)

![4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanenitrile](/img/structure/B12632361.png)
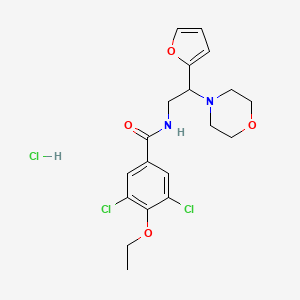
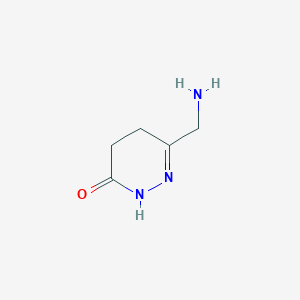
![2-Propen-1-one, 1-[3-[4-amino-6-chloro-5-[4-(3,4-dichlorophenoxy)-3-methoxyphenyl]pyrrolo[2,1-f][1,2,4]triazin-7-yl]-1-piperidinyl]-](/img/structure/B12632389.png)
![2-[[4-[2-[(8R,9S,10R,13S,14S,17R)-17-acetyloxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]acetic acid](/img/structure/B12632396.png)
![N-{[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycyl-N-(3-hydroxypropyl)-L-valinamide](/img/structure/B12632398.png)
